7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine

Physicochemical profiling LogP Solubility prediction

7-Chloro‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) family, bearing a chlorine atom at position 7 and a primary amine at position 6. With a molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g·mol⁻¹, it is primarily utilised as a versatile small‑molecule scaffold in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C9H11ClN2
Molecular Weight 182.651
CAS No. 1259326-52-7
Cat. No. B578523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
CAS1259326-52-7
Molecular FormulaC9H11ClN2
Molecular Weight182.651
Structural Identifiers
SMILESC1CNCC2=CC(=C(C=C21)N)Cl
InChIInChI=1S/C9H11ClN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5,11H2
InChIKeyBDDFKXZDDQGDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 1259326-52-7): Procurement-Ready Overview of a Dual-Functional THIQ Building Block


7-Chloro‑1,2,3,4‑tetrahydroisoquinolin‑6‑amine is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) family, bearing a chlorine atom at position 7 and a primary amine at position 6 [1]. With a molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g·mol⁻¹, it is primarily utilised as a versatile small‑molecule scaffold in medicinal chemistry and pharmaceutical intermediate synthesis . Its dual functionalisation—an aryl chloride amenable to cross‑coupling and a primary amine available for amidation or reductive amination—distinguishes it from simpler THIQ analogues and enables orthogonal synthetic elaboration.

Why 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine Cannot Be Replaced by Generic THIQ Analogs


Generic THIQ scaffolds such as 7‑chloro‑1,2,3,4‑tetrahydroisoquinoline (lacking the 6‑amine) or 6‑amino‑1,2,3,4‑tetrahydroisoquinoline (lacking the 7‑chloro) are often proposed as cost‑saving substitutes. However, these analogues lack the orthogonal synthetic handles that define the target compound’s utility: the 7‑chloro substituent enables Pd‑catalysed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig), while the 6‑primary amine permits amide bond formation, sulfonylation, or reductive amination . Physicochemical property measurements confirm that the dual‑substitution pattern also shifts lipophilicity and hydrogen‑bond donor capacity relative to mono‑substituted analogues, altering solubility, permeability, and potential off‑target profiles . Substituting with a generic analogue therefore sacrifices both synthetic versatility and predictable physicochemical behaviour, directly impacting downstream success in medicinal chemistry programmes.

Quantitative Differentiation Evidence for 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine vs. Closest Analogs


Lipophilicity Reduction vs. Des‑6‑Amino Analogue Improves Aqueous Solubility Predictions

The target compound exhibits a computed LogP of 1.35, substantially lower than the 2.31 measured for the des‑6‑amino analogue 7‑chloro‑1,2,3,4‑tetrahydroisoquinoline (CAS 82771‑60‑6) . A ΔLogP of –0.96 translates to an approximately 9‑fold increase in predicted aqueous solubility for the neutral species, a critical advantage when aqueous reaction conditions or physiological solubility is required.

Physicochemical profiling LogP Solubility prediction Drug-likeness

Additional Hydrogen Bond Donor Enhances Interaction Potential and Solubility

The target compound possesses two hydrogen bond donor (HBD) sites (the secondary ring NH and the primary 6‑NH₂), whereas the des‑6‑amino analogue has only one HBD (the ring NH) . This additional HBD can increase aqueous solubility and offer an extra interaction point for target engagement, though it may modestly reduce passive membrane permeability—a trade‑off that must be managed in drug design.

Hydrogen bond donor Rule of 5 Permeability Solubility

Higher Commercial Purity Reduces Downstream Purification Burden

Fluorochem supplies the target compound at a certified purity of 98 %, exceeding the typical 95 % offered for the des‑6‑amino analogue 7‑chloro‑1,2,3,4‑tetrahydroisoquinoline by major vendors . A 3‑percentage‑point purity advantage translates, for a 1‑gram scale, to approximately 30 mg less total impurity entering subsequent reaction steps, directly reducing purification effort and improving reproducibility in multi‑step syntheses.

Purity specification HPLC Procurement Quality control

Dual Orthogonal Synthetic Handles Enable Sequential Diversification Unavailable in Mono‑Functional Analogues

The simultaneous presence of an aryl chloride (position 7) and a primary amine (position 6) provides two mutually compatible synthetic handles: the chloride can undergo Suzuki‑Miyaura or Buchwald‑Hartwig couplings, while the amine can be acylated, sulfonylated, or used in reductive amination without protecting‑group manipulation of the other site . In contrast, 7‑chloro‑1,2,3,4‑tetrahydroisoquinoline (CAS 82771‑60‑6) lacks the amine handle, and 6‑amino‑1,2,3,4‑tetrahydroisoquinoline lacks the halogen coupling site. This dual functionality eliminates at least one synthetic step (installation of an amine or halogen) when constructing complex target molecules.

Orthogonal reactivity Cross-coupling Amide coupling Building block

Procurement‑Relevant Application Scenarios for 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine


Medicinal Chemistry Library Synthesis Requiring Orthogonal Derivatisation

The dual chloride/amine functionality permits sequential, protecting‑group‑free diversification in parallel synthesis workflows. A typical sequence involves amide coupling at the 6‑NH₂ followed by Suzuki cross‑coupling at the 7‑Cl, enabling rapid generation of diverse analogue libraries for structure‑activity relationship studies .

Lead Optimisation Where Reduced Lipophilicity Is a Priority

With a LogP of 1.35—approximately one log unit lower than the des‑6‑amino analogue—this scaffold is preferred when medicinal chemistry programmes require lower lipophilicity to improve aqueous solubility and reduce metabolic liabilities such as CYP450 inhibition and phospholipidosis risk .

Synthesis of JAK2‑Targeted and Kinase‑Focused Compound Collections

The 6‑amino‑tetrahydroisoquinoline core has been validated as a privileged scaffold in selective JAK2 inhibitor development, where N‑pyrimidinyl derivatives exhibited IC₅₀ values as low as 3 nM against JAK2 kinase [1]. The 7‑chloro substituent provides a convenient vector for further structural elaboration in this target class.

Custom Synthesis Starting Material for GMP‑Tracked Pharmaceutical Intermediates

Supplied at 98 % purity with full analytical characterisation (NMR, HPLC, MS) and Class 2 solvent compliance, this building block meets the quality requirements for early‑stage pharmaceutical intermediate campaigns where impurity profiling and batch traceability are essential .

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